2-[(4-Nitrophenyl)sulfonylamino]-3-phenylpropanoic acid 2-[(4-Nitrophenyl)sulfonylamino]-3-phenylpropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17939103
InChI: InChI=1S/C15H14N2O6S/c18-15(19)14(10-11-4-2-1-3-5-11)16-24(22,23)13-8-6-12(7-9-13)17(20)21/h1-9,14,16H,10H2,(H,18,19)
SMILES:
Molecular Formula: C15H14N2O6S
Molecular Weight: 350.3 g/mol

2-[(4-Nitrophenyl)sulfonylamino]-3-phenylpropanoic acid

CAS No.:

Cat. No.: VC17939103

Molecular Formula: C15H14N2O6S

Molecular Weight: 350.3 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Nitrophenyl)sulfonylamino]-3-phenylpropanoic acid -

Specification

Molecular Formula C15H14N2O6S
Molecular Weight 350.3 g/mol
IUPAC Name 2-[(4-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C15H14N2O6S/c18-15(19)14(10-11-4-2-1-3-5-11)16-24(22,23)13-8-6-12(7-9-13)17(20)21/h1-9,14,16H,10H2,(H,18,19)
Standard InChI Key JVHRPLXWZFPXIJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

2-[(4-Nitrophenyl)sulfonylamino]-3-phenylpropanoic acid is a chemical compound belonging to the sulfonamide class, characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to an aromatic ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer. The compound's structure features a nitrophenyl group, which may enhance its biological activity.

Synthesis Methods

The synthesis of 2-[(4-Nitrophenyl)sulfonylamino]-3-phenylpropanoic acid typically involves two main steps:

  • Starting Materials: The synthesis begins with 4-nitrobenzenesulfonyl chloride and 3-phenylpropanoic acid.

  • Coupling Reactions: The process involves coupling reactions facilitated by coupling reagents. These reactions require careful control of temperature and pH to optimize yield and purity.

Synthesis Steps

StepDescriptionConditions
1Activation of 4-nitrobenzenesulfonyl chlorideTypically involves a base to activate the sulfonyl chloride.
2Coupling with 3-phenylpropanoic acidRequires a coupling reagent and controlled pH and temperature.

Mechanism of Action

The mechanism of action for 2-[(4-Nitrophenyl)sulfonylamino]-3-phenylpropanoic acid primarily involves its interaction with biological targets, which may include enzymes or receptors involved in cellular signaling pathways. The nitrophenyl group may enhance its binding affinity and specificity towards these targets, potentially leading to apoptosis in cancer cells or modulation of inflammatory responses.

Potential Biological Targets

Target TypePotential Effects
EnzymesInhibition of specific enzymatic activities.
ReceptorsModulation of receptor functions.

Potential Applications

2-[(4-Nitrophenyl)sulfonylamino]-3-phenylpropanoic acid has potential applications in scientific research, particularly in the development of pharmaceuticals targeting various diseases. Further studies are warranted to fully elucidate its properties and potential therapeutic roles.

Research Areas

AreaDescription
Cancer ResearchPotential for inducing apoptosis in cancer cells.
Inflammation ModulationPossible role in modulating inflammatory responses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator